1,3-Heptanediol, 2-ethyl-
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Overview
Description
1,3-Heptanediol, 2-ethyl-: is an organic compound with the molecular formula C8H18O2 . It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is also known by other names such as 2-Ethyl-1,3-hexanediol and Ethohexadiol . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Heptanediol, 2-ethyl- can be synthesized through several methods. One common method involves the hydroformylation of 2-ethyl-1-hexene followed by hydrogenation . The hydroformylation process adds a formyl group to the double bond of 2-ethyl-1-hexene, resulting in the formation of an aldehyde. This aldehyde is then hydrogenated to produce 1,3-Heptanediol, 2-ethyl-.
Industrial Production Methods
In industrial settings, the production of 1,3-Heptanediol, 2-ethyl- often involves the use of catalysts to enhance the efficiency of the reactions. The process typically includes the use of rhodium-based catalysts for hydroformylation and nickel-based catalysts for hydrogenation. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Heptanediol, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenating agents like and are commonly used.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of or similar halogenated compounds.
Scientific Research Applications
1,3-Heptanediol, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a and in organic synthesis.
Biology: Employed in the study of involving diols.
Medicine: Investigated for its potential use in due to its biocompatibility.
Industry: Utilized in the production of plasticizers , lubricants , and cosmetic formulations .
Mechanism of Action
The mechanism of action of 1,3-Heptanediol, 2-ethyl- involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their solubility and reactivity . In biological systems, the compound can interact with enzymes and receptors , affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexanediol: Similar structure but lacks the ethyl group.
2-Ethyl-1,3-hexanediol: Another name for 1,3-Heptanediol, 2-ethyl-.
1,3-Octanediol: Has an additional carbon atom compared to 1,3-Heptanediol, 2-ethyl-.
Uniqueness
1,3-Heptanediol, 2-ethyl- is unique due to the presence of the ethyl group at the second carbon atom, which influences its chemical reactivity and physical properties . This structural feature makes it more suitable for specific applications, such as in the production of plasticizers and cosmetic formulations .
Properties
CAS No. |
39775-59-2 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-ethylheptane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(11)8(4-2)7-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
BPOSPHPRYDVTFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(CC)CO)O |
Origin of Product |
United States |
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